
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported MnO2, under aqueous conditions . The reaction conditions often include room temperature and the use of green solvents to adhere to the principles of green chemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-component reactions (MCRs) that allow for the synthesis of complex molecules in a single step. These reactions are advantageous due to their high yield, short reaction time, and reduced solvent use . Various catalysts, such as sodium ascorbate, molecular iodine, and nanoparticles, have been employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, it can modulate the activity of various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-4-hydroxyiminopyrazole
- 5-Amino-1H-pyrazolo[4,3-b]pyridine
Uniqueness
Compared to similar compounds, 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety, for example, enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .
Properties
CAS No. |
23244-84-0 |
|---|---|
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(3-amino-4-carbamoyl-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H8N4O3/c7-5-4(6(8)13)2(9-10-5)1-3(11)12/h1H2,(H2,8,13)(H,11,12)(H3,7,9,10) |
InChI Key |
YMCCESRRJOSHKR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=NN1)N)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)


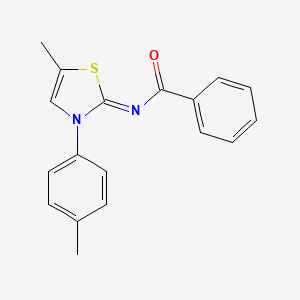
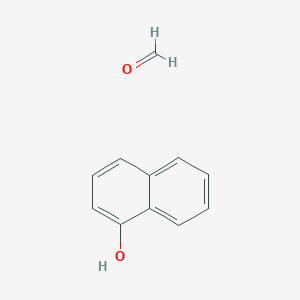
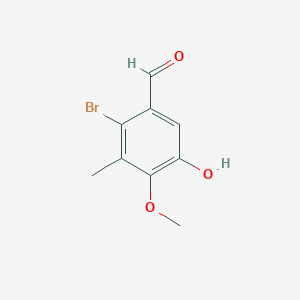

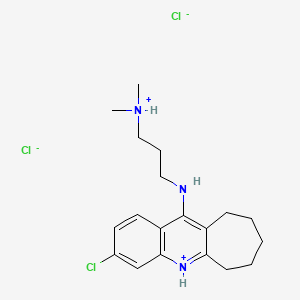
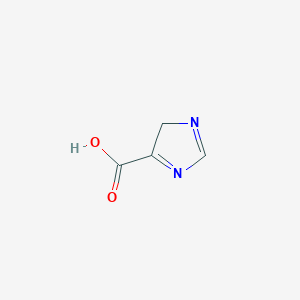
![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)
